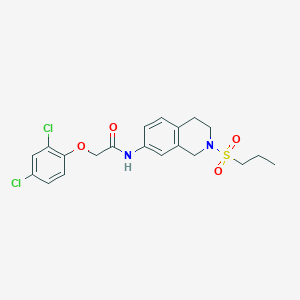

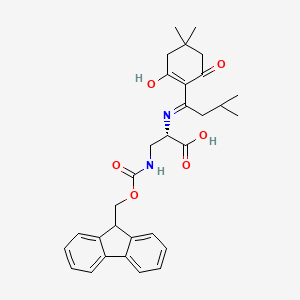

![molecular formula C19H16N2O4S B2492300 N-(4H-Chromeno[4,3-d]thiazol-2-yl)-2,4-Dimethoxybenzamid CAS No. 681157-61-9](/img/structure/B2492300.png)

N-(4H-Chromeno[4,3-d]thiazol-2-yl)-2,4-Dimethoxybenzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide includes a chromene ring fused with a thiazole ring, and a benzamide moiety substituted with two methoxy groups. This unique structure imparts the compound with a range of interesting chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

Gerne! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von N-(4H-Chromeno[4,3-d]thiazol-2-yl)-2,4-Dimethoxybenzamid, auch bekannt als N-(4H-Chromeno[4,3-d][1,3]thiazol-2-yl)-2,4-Dimethoxybenzamid:

Antitumoraktivität

This compound: hat vielversprechende Antitumoreigenschaften gezeigt. Studien haben seine Fähigkeit nachgewiesen, die Proliferation verschiedener Krebszelllinien zu hemmen, darunter Brust-, Darm- und Lungenkrebs. Die Verbindung induziert Apoptose (programmierter Zelltod) und stört den Zellzyklus, was sie zu einem potenziellen Kandidaten für die Krebstherapie macht .

Antibakterielle Eigenschaften

Diese Verbindung zeigt eine signifikante antimikrobielle Aktivität gegen eine Reihe von bakteriellen und Pilzpathogenen. Sie wurde gegen Stämme wie Staphylococcus aureus und Escherichia coli getestet und zeigte eine wirksame Hemmung. Ihr Mechanismus beinhaltet die Störung der mikrobiellen Zellmembran und die Interferenz mit essentiellen Stoffwechselprozessen .

Antioxidatives Potenzial

Die Forschung hat die antioxidativen Fähigkeiten von This compound hervorgehoben. Es fängt freie Radikale ab und reduziert oxidativen Stress, was zur Vorbeugung von Zellschäden und Alterung beiträgt. Diese Eigenschaft macht es zu einer wertvollen Verbindung bei der Entwicklung von Anti-Aging- und Schutzmitteln .

Entzündungshemmende Wirkungen

Die Verbindung wurde auf ihre entzündungshemmenden Wirkungen untersucht. Sie hemmt die Produktion von proinflammatorischen Zytokinen und Mediatoren und reduziert so Entzündungen. Dies macht sie zu einem potenziellen therapeutischen Mittel für entzündliche Erkrankungen wie Arthritis und entzündliche Darmerkrankungen .

Neuroprotektive Anwendungen

This compound: hat in verschiedenen Modellen neurodegenerativer Erkrankungen neuroprotektive Wirkungen gezeigt. Es schützt Neuronen vor oxidativem Stress und Apoptose, was bei Erkrankungen wie Alzheimer und Parkinson von entscheidender Bedeutung ist. Seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden, erhöht sein Potenzial als neuroprotektives Mittel .

Antivirale Aktivität

Jüngste Studien haben die antiviralen Eigenschaften dieser Verbindung untersucht. Sie hat Wirksamkeit gegen Viren wie Influenza und Herpes-simplex-Virus gezeigt. Die Verbindung stört die Virusreplikation und den Eintritt in Wirtszellen, was sie zu einem vielversprechenden Kandidaten für die Entwicklung von antiviralen Medikamenten macht .

Kardioprotektive Wirkungen

This compound: hat kardioprotektive Eigenschaften, wie durch seine Fähigkeit belegt, die Größe des Myokardinfarkts zu reduzieren und die Herzfunktion in experimentellen Modellen zu verbessern. Es übt diese Wirkungen aus, indem es oxidativen Stress und Entzündungen in Herzgewebe reduziert.

Diese vielfältigen Anwendungen unterstreichen das Potenzial von this compound in verschiedenen Bereichen der wissenschaftlichen Forschung und therapeutischen Entwicklung. Wenn Sie bestimmte Fragen haben oder weitere Informationen zu einer dieser Anwendungen benötigen, zögern Sie bitte nicht zu fragen!

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino-3-iodochromones with amines and carbon disulfide, followed by cyclization to form the chromeno-thiazole core . The reaction conditions often include the use of copper catalysts and organic solvents such as dimethylformamide (DMF) or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as ionic liquid catalysts and environmentally benign solvents, is also gaining popularity to minimize the environmental impact of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole nitrogen.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperben

Eigenschaften

IUPAC Name |

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4S/c1-23-11-7-8-13(15(9-11)24-2)18(22)21-19-20-17-12-5-3-4-6-14(12)25-10-16(17)26-19/h3-9H,10H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZGJIBPEWSDMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

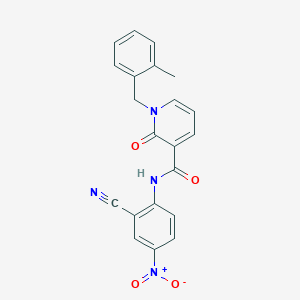

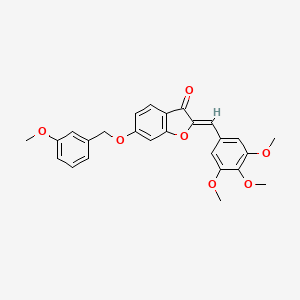

![4-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine](/img/structure/B2492225.png)

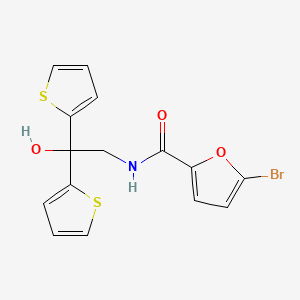

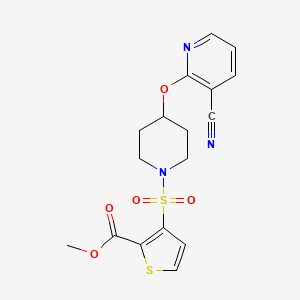

![3-benzyl-1,7-dimethyl-8-(1-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2492226.png)

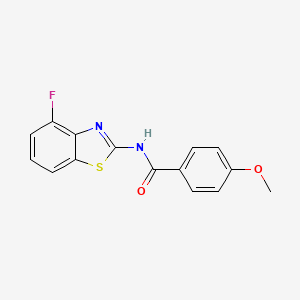

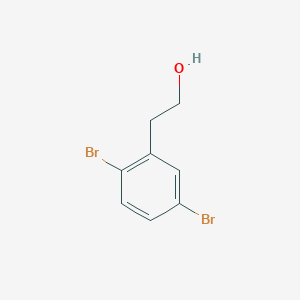

![DIETHYL({2-[2-(2-HYDROXYPHENOXY)ACETAMIDO]ETHYL})METHYLAZANIUM IODIDE](/img/structure/B2492227.png)

![2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2492233.png)

![3-chloro-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2492238.png)

![N-(6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2492239.png)